An In-depth Technical Guide to the Chemical Properties of Oxybis(methyl-2,1-ethanediyl) diacrylate
An In-depth Technical Guide to the Chemical Properties of Oxybis(methyl-2,1-ethanediyl) diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybis(methyl-2,1-ethanediyl) diacrylate, also commonly known as dipropylene glycol diacrylate (DPGDA), is a difunctional acrylate monomer with the chemical formula C₁₂H₁₈O₅.[1][2][3] It is a colorless to light yellow liquid that serves as a crucial component in a variety of applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable systems.[1][4] Its utility stems from its ability to act as a reactive diluent and a crosslinking agent, thereby influencing the viscosity, cure speed, and final physical properties of polymers.[4][5][6] This guide provides a comprehensive overview of its chemical properties, supported by tabulated data, detailed experimental protocols, and a visualization of its role in polymerization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Oxybis(methyl-2,1-ethanediyl) diacrylate are summarized in the tables below. These properties are critical for understanding its behavior in various chemical processes and applications.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | Oxybis(methyl-2,1-ethanediyl) diacrylate | [3][7] |
| CAS Number | 57472-68-1 | [1][2][7] |
| Molecular Formula | C₁₂H₁₈O₅ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][3][4] |
| EINECS Number | 260-754-3 | [4][7] |
| InChI Key | RNJVAUBBYGWVBF-UHFFFAOYSA-N | [1] |
| Synonyms | Dipropylene glycol diacrylate, 2-Propenoic acid, oxybis(methyl-2,1-ethanediyl) ester | [4] |
Table 2: Physical Properties
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow liquid/oil | Ambient | [2][4][5] |
| Boiling Point | 119-121 °C | 0.8 mm Hg | [4][8] |
| Density | 1.05 g/cm³ | 25 °C | [4][8][9] |
| Refractive Index | 1.4500-1.4540 | 20 °C | [4][8] |
| Viscosity | 5-15 cps | 25 °C | [10] |
| Flash Point | 110 °C | [4][8] | |
| Vapor Pressure | 0.085 Pa | 20 °C | [4][8] |
| Water Solubility | 5.2 g/L | 20 °C | [4][8] |
| LogP | 0.2 | 24 °C | [4][8] |
| Solubility | Soluble in organic solvents such as acetone and benzene. | [4][5][11] |
Reactivity and Polymerization
Oxybis(methyl-2,1-ethanediyl) diacrylate is a highly reactive monomer due to the presence of two acrylate functional groups.[4] This bifunctionality allows it to act as a crosslinking agent, forming a three-dimensional polymer network upon polymerization.[4] The polymerization is typically initiated by free radicals, which can be generated by UV light in the presence of a photoinitiator, or by heat with a thermal initiator.[4]
The flexible diether linkage in its backbone contributes to the flexibility of the resulting polymer.[1] Its properties make it a valuable component in formulations for coatings, inks, adhesives, and 3D printing resins, where it can enhance adhesion, durability, and mechanical strength.[4][5][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical and physical properties of acrylate monomers like Oxybis(methyl-2,1-ethanediyl) diacrylate. These are based on established international standards.
Determination of Viscosity (Rotational Viscometer Method)
This protocol is based on ASTM D2196, a standard test method for rheological properties of non-Newtonian materials by rotational viscometer.
-
Objective: To measure the apparent viscosity of the liquid monomer.
-
Apparatus: A rotational viscometer (e.g., Brookfield type), appropriate spindle, a temperature-controlled bath.
-
Procedure:
-
Equilibrate the sample to the test temperature (e.g., 25 °C) in the temperature-controlled bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.
-
Immerse the spindle into the sample up to the marked immersion groove.
-
Allow the viscometer to rotate for a specified period (e.g., 60 seconds) to achieve a stable reading.
-
Record the dial reading and the rotational speed.
-
Calculate the viscosity in centipoise (cP) using the viscometer's calibration factor for the specific spindle and speed used.
-
Determination of Water Solubility
This protocol is based on the principles outlined in ISO 1567 for denture base polymers, which can be adapted for monomers.
-
Objective: To determine the mass of soluble material per unit volume after water immersion.
-
Apparatus: Analytical balance (accurate to 0.1 mg), desiccator, constant temperature water bath (37 ± 1 °C), disc-shaped molds.
-
Procedure:
-
Prepare several disc-shaped specimens of the cured polymer (polymerized from the monomer) of known dimensions.
-
Place the specimens in a desiccator with a suitable desiccant (e.g., silica gel) and dry them to a constant mass (m₁).
-
Immerse the specimens in distilled water in the water bath at 37 °C for 7 days.
-
After 7 days, remove the specimens, wipe them dry, and weigh them (m₂).
-
Recondition the specimens to a constant mass in the desiccator (m₃).
-
Calculate the water solubility (W_sp) in µg/mm³ using the formula: W_sp = (m₁ - m₃) / V where V is the volume of the specimen in mm³.
-
Determination of Monomer Reactivity Ratios
The Kelen-Tüdős method is a common graphical method used to determine the reactivity ratios of monomers in a copolymerization reaction.
-
Objective: To determine the relative reactivity of Oxybis(methyl-2,1-ethanediyl) diacrylate (M₁) when copolymerized with another monomer (M₂).
-
Procedure:
-
Prepare a series of reaction mixtures with varying initial molar feed ratios of the two monomers ([M₁]₀/[M₂]₀).
-
Initiate polymerization (e.g., using a free-radical initiator like AIBN) and allow the reaction to proceed to a low conversion (typically <10%).
-
Stop the polymerization and isolate the resulting copolymer.
-
Determine the composition of the copolymer (the molar ratio of the two monomer units in the polymer chain, d[M₁]/d[M₂]) using an appropriate analytical technique such as ¹H NMR spectroscopy.
-
Calculate the parameters η and ξ for each experiment using the Kelen-Tüdős equation.
-
Plot η versus ξ. The data should fall on a straight line.
-
The y-intercept of the line gives -r₂/α and the slope gives r₁, where α is an arbitrary constant. The x-intercept gives r₂.
-
Visualization of Role in UV Curing
Oxybis(methyl-2,1-ethanediyl) diacrylate is a key component in UV-curable formulations. The following diagram illustrates the logical workflow of a UV-curing process where it acts as a crosslinking monomer.
Caption: UV Curing Workflow with Oxybis(methyl-2,1-ethanediyl) diacrylate.
Safety Information
Oxybis(methyl-2,1-ethanediyl) diacrylate is classified as an irritant and may cause skin and eye irritation upon contact.[11][12][13] It is also considered a skin sensitizer, meaning it may cause an allergic skin reaction.[12][13] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.[4] It is important to work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Oxybis(methyl-2,1-ethanediyl) diacrylate is a versatile and reactive monomer with a well-defined set of chemical and physical properties. Its ability to undergo rapid polymerization and form crosslinked networks makes it an essential building block in the development of high-performance materials for a range of advanced applications. A thorough understanding of its properties, guided by standardized experimental protocols, is crucial for its effective and safe use in research and development.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 118 ... - OECD - Google Books [books.google.co.uk]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. sfdchem.com [sfdchem.com]
- 5. The Evaluation of Water Sorption/Solubility on Various Acrylic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 7. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04178B [pubs.rsc.org]
- 8. Oxybis(methyl-2,1-ethandiyl)diacrylat | 57472-68-1 [m.chemicalbook.com]
- 9. DPGDA (DIPROPYLENE GLYCOL DIACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. researchgate.net [researchgate.net]
- 13. Oxybis(methyl-2,1-ethanediyl) diacrylate | 57472-68-1 | Benchchem [benchchem.com]
